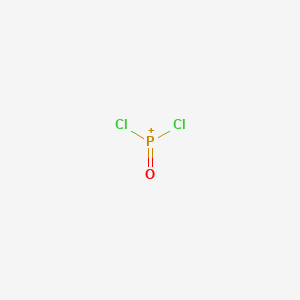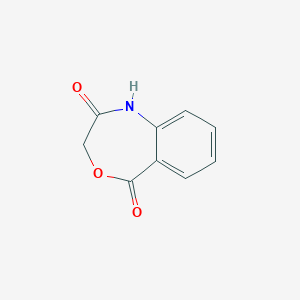
4-(4-pyridyl)cyclohexanone ethylene ketal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-pyridyl)cyclohexanone ethylene ketal is a chemical compound characterized by a spirocyclic structure, which includes a pyridine ring fused with a 1,4-dioxaspirodecane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-pyridyl)cyclohexanone ethylene ketal typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxaspirodecane intermediate. This intermediate is then reacted with pyridine derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-pyridyl)cyclohexanone ethylene ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromine or chlorine under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-(4-pyridyl)cyclohexanone ethylene ketal has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 4-(4-pyridyl)cyclohexanone ethylene ketal involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dioxaspiro[4.4]nonane
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness
4-(4-pyridyl)cyclohexanone ethylene ketal is unique due to its specific spirocyclic structure combined with a pyridine ring.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-(1,4-dioxaspiro[4.5]decan-8-yl)pyridine |
InChI |
InChI=1S/C13H17NO2/c1-5-13(15-9-10-16-13)6-2-11(1)12-3-7-14-8-4-12/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Clé InChI |
OBUHHSQEQOQMLF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C3=CC=NC=C3)OCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4'-(Ethylsulfonyl)-2',6-dimethoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8477408.png)

![(2S,3S,7S)-7-(Iodomethyl)-2,3-diphenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B8477424.png)









![4-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8477497.png)
